12-Hydroxyheptadeca-8,10-dienoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H30O3 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
12-hydroxyheptadeca-8,10-dienoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6,8,11,14,16,18H,2-5,7,9-10,12-13,15H2,1H3,(H,19,20) |
InChI Key |
INVCGLRLLKLTGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCC(=O)O)O |
Synonyms |
12-hydroxy-8,10-heptadecadienoic acid 12-hydroxy-8,10-heptadecadienoic acid, (E,E)-isomer 12-hydroxy-8,10-heptadecadienoic acid, (E,Z)-isomer 12-hydroxy-8,10-heptadecadienoic acid, (S)-isomer 12-hydroxy-8,10-heptadecadienoic acid, (S-(E,Z))-isomer 12-hydroxy-8,10-heptadecadienoic acid, stereoisome |
Origin of Product |
United States |
Biosynthesis of 12 Hydroxyheptadeca 8,10 Dienoic Acid
Enzymatic Pathways in 12-HHTrE Formation
The generation of 12-HHTrE is predominantly an enzymatic process, involving several key enzymes that direct the metabolic cascade from arachidonic acid.
The biosynthesis of 12-HHTrE begins with the action of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov These enzymes catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin (B15479496) G2 (PGG2), and subsequently into Prostaglandin H2 (PGH2). wikipedia.orgnih.govresearchgate.net This two-step process is the rate-limiting step in the synthesis of all prostanoids. nih.gov
PGH2 serves as a critical branching point in the pathway, acting as the direct precursor for a variety of bioactive lipids, including prostaglandins (B1171923), prostacyclin, and thromboxanes. nih.govnih.govtdl.org Crucially, PGH2 is the essential substrate from which 12-HHTrE is ultimately derived. nih.govnih.govnih.gov The formation of PGH2 is therefore the foundational step for all subsequent enzymatic and non-enzymatic routes leading to 12-HHTrE.
The primary enzymatic route for 12-HHTrE production is catalyzed by thromboxane (B8750289) synthase (TxAS). nih.govnih.gov This enzyme acts on the precursor PGH2 and simultaneously catalyzes two distinct reactions: the isomerization of PGH2 to form Thromboxane A2 (TXA2), and its fragmentation to yield 12-HHTrE and a three-carbon product, malondialdehyde (MDA). wikipedia.orgnih.govnih.gov
During processes like platelet aggregation, TxAS activity leads to the production of TXA2 and 12-HHTrE in nearly equimolar amounts. nih.govnih.gov This co-production highlights the close biosynthetic relationship between these molecules.
Research utilizing specific inhibitors and genetic models has solidified the central role of TxAS in 12-HHTrE generation. Studies have shown that treatment with ozagrel, a TxAS inhibitor, almost completely abolishes the production of TXA2 (measured as its stable metabolite, TxB2) and significantly reduces 12-HHTrE production by 80-90%. nih.govnih.govresearchgate.net Similarly, in TxAS-deficient mice, TXA2 production is completely lost, while 12-HHTrE formation is diminished by 80-85%. nih.govnih.govresearchgate.net These findings underscore that the majority of 12-HHTrE is generated through the TxAS-dependent pathway.
Table 1: Effect of Thromboxane Synthase (TxAS) Inhibition and Deficiency on Eicosanoid Production
| Condition | Analyte | Production Reduction | Reference |
|---|---|---|---|
| TxAS Inhibition (Ozagrel) | Thromboxane B2 (TxB2) | ~100% | nih.gov, nih.gov, researchgate.net |
| 12-HHTrE | 80-90% | nih.gov, nih.gov, researchgate.net | |
| TxAS Deficiency (Mouse Model) | Thromboxane B2 (TxB2) | 100% | nih.gov, nih.gov, researchgate.net |
| 12-HHTrE | 80-85% | nih.gov, nih.gov, researchgate.net |
Beyond the primary COX-TxAS axis, other enzymes may contribute to 12-HHTrE formation. Evidence suggests a role for certain members of the cytochrome P450 (CYP) superfamily. wikipedia.orgnih.gov These enzymes are known to be involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. nih.gov
Non-Enzymatic Generation of 12-HHTrE from PGH2
A notable aspect of 12-HHTrE biosynthesis is its formation through a non-enzymatic pathway, independent of TxAS. nih.govnih.gov The existence of this pathway is demonstrated by the residual production of 12-HHTrE (about 15-20%) even when TxAS is completely inhibited or absent. nih.govnih.govresearchgate.net
This non-enzymatic generation stems from the inherent instability of the PGH2 precursor. nih.gov In aqueous solutions, especially in the presence of catalysts like heme, ferrous iron (FeII), or ferric iron (FeIII), PGH2 can spontaneously rearrange and fragment. wikipedia.orgnih.govnih.gov This chemical decomposition yields 12-HHTrE and MDA, mirroring the products of the TxAS-catalyzed reaction. nih.gov This pathway may explain findings where cells produce 12-HHTrE in excess of TXA2 or in the absence of active TxAS. wikipedia.org
Table 2: 12-HHTrE Production in Engineered HEK293 Cells
| Expressed Enzymes | 12-HHTrE Production | Thromboxane B2 (TxB2) Production | Reference |
|---|---|---|---|
| COX-1 or COX-2 only | Significant | None | nih.gov, nih.gov, researchgate.net |
| COX-1/2 + TxAS | Yes | Yes | nih.gov, nih.gov, researchgate.net |
Stereochemical Aspects of 12-HHTrE Biosynthesis (e.g., 12-(S)-isomerism)
The biosynthesis of 12-HHTrE is a stereospecific process. The full chemical name, 12-(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid, denotes the specific stereochemistry of the molecule. wikipedia.org The "(S)" designation at the 12-position indicates that the hydroxyl (-OH) group is oriented in a specific three-dimensional arrangement. wikipedia.org This particular isomer is the primary form produced through the enzymatic pathways. nih.govnih.gov
The double bonds within the carbon chain also have a defined geometry, indicated by "5Z, 8E, 10E". wikipedia.org Non-enzymatic rearrangement of PGH2 can sometimes lead to the formation of other isomers, such as 12-(S)-hydroxy-5Z,8Z,10E-heptadecatrienoic acid, where the cis-trans isomerism at the 8-position is altered. wikipedia.org The stereochemical precision of the enzymatic pathways ensures the production of a specific, biologically recognized isomer.
Metabolic Fate and Biotransformation of 12 Hydroxyheptadeca 8,10 Dienoic Acid
Enzymatic Oxidation to 12-oxoHTrE by 15-Hydroxyprostaglandin Dehydrogenase
The principal metabolic pathway for 12-HHT is its oxidation to a keto derivative by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.govnih.govwikipedia.org This enzyme, found in a wide array of human and other vertebrate cells, catalyzes the conversion of the 12-hydroxyl group of 12-HHT into a ketone, yielding 12-oxo-5Z,8E,10E-heptadecatrienoic acid (12-oxo-HTrE or KHT). nih.govnih.govnih.gov
Research has shown that 12-HHT is an excellent substrate for 15-PGDH purified from porcine kidney, with a catalytic efficiency (kcat/Km) comparable to that of prostaglandin (B15479496) E2. nih.gov Specific kinetic studies using a highly purified homogenous 15-PGDH from human placenta have determined the Michaelis-Menten constant (Km) for 12-HHT to be 9.68 µM, with a maximal velocity (Vi) of 12.78 mU/µg of protein. nih.gov These findings underscore the high affinity of the enzyme for 12-HHT. nih.gov The product of this enzymatic reaction has been unequivocally identified as (5Z,8E,10E)-12-oxo-5,8,10-heptadecatrienoic acid. nih.gov
The significance of this metabolic step is highlighted by the biological activity of the product, 12-oxo-HTrE, which has been shown to be a potent inhibitor of platelet aggregation. nih.govnih.gov This suggests that the dehydrogenation of 12-HHT may represent a bioactivation step, rather than simple inactivation. nih.gov
Enzymatic Oxidation of 12-HHT by 15-Hydroxyprostaglandin Dehydrogenase
| Enzyme | Substrate | Product | Source of Enzyme | Kinetic Parameters (for 12-HHT) |
|---|---|---|---|---|
| 15-Hydroxyprostaglandin Dehydrogenase (NAD+) | 12-Hydroxyheptadeca-8,10-dienoic acid (12-HHT) | 12-oxo-5Z,8E,10E-heptadecatrienoic acid (12-oxoHTrE) | Human Placenta | Km: 9.68 µM, Vi: 12.78 mU/µg |
Isomeric Rearrangements and Other Metabolic Transformations
Beyond direct oxidation, 12-HHT can undergo other metabolic conversions, including isomeric rearrangements and further enzymatic modifications.
Under acidic conditions (pH approximately 1.1–1.5), 12-HHT undergoes a time- and temperature-dependent rearrangement. genecards.org This acid-catalyzed isomerization converts the naturally occurring 5-cis isomer into its 5-trans counterpart, 12-hydroxy-5E,8E,10E-heptadecatrienoic acid. genecards.orgtdx.cat
Further metabolism of 12-HHT has been observed in different tissues. In swine kidney cytosol, in the presence of NAD+, 12-HHT is converted not only to 12-oxo-HTrE but also to two other metabolites: 12-keto-5Z,8E-heptadecadienoic acid and 12-hydroxy-heptadecadienoic acid. nih.govgenecards.org In contrast, human erythrocyte cytosol appears to only produce the 12-keto derivative. nih.gov
The metabolite 12-oxo-HTrE can be further metabolized by prostaglandin reductase 1 (PTGR1). researchgate.net This enzyme is known to catalyze the reduction of the double bond in various prostaglandins (B1171923) and leukotrienes. researchgate.net Studies with the human megakaryocytic cell line MEG01s have identified 10,11-dihydro-12-KHT as a metabolite of 12-HHT, with its production being dependent on PTGR1. researchgate.net Inhibition of 15-PGDH with SW033291 in these cells led to a significant accumulation of 12-HHT and a reduction in both 12-oxo-HTrE and 10,11-dihydro-12-KHT, confirming the metabolic sequence. researchgate.net
While the involvement of cytochrome P450 enzymes in the metabolism of arachidonic acid to various eicosanoids is well-established, their specific role in the direct metabolism of 12-HHT is less clear but has been suggested. wikipedia.org
Other Metabolic Transformations of 12-HHT
| Transformation Type | Metabolite(s) | Conditions/Enzymes | Tissue/System |
|---|---|---|---|
| Isomeric Rearrangement | 12-hydroxy-5E,8E,10E-heptadecatrienoic acid | Acidic conditions (pH ~1.1–1.5) | Chemical (non-enzymatic) |
| Further Oxidation/Reduction | 12-keto-5Z,8E-heptadecadienoic acid | 15-Hydroxyprostaglandin Dehydrogenase (and likely other enzymes) | Swine Kidney |
| 12-hydroxy-heptadecadienoic acid | |||
| Reduction of 12-oxo-HTrE | 10,11-dihydro-12-KHT | Prostaglandin Reductase 1 (PTGR1) | Human Megakaryocytic Cells (MEG01s) |
Biological Occurrence and Distribution of 12 Hydroxyheptadeca 8,10 Dienoic Acid
Endogenous Production in Diverse Biological Systems
12-Hydroxyheptadeca-8,10-dienoic acid is endogenously produced in a variety of biological systems, primarily through the enzymatic activity of the cyclooxygenase (COX) pathway. u-tokyo.ac.jpresearchgate.net The biosynthesis of 12-HHTrE is intrinsically linked to the conversion of the prostaglandin (B15479496) endoperoxide, prostaglandin H2 (PGH2). Thromboxane (B8750289) synthase (TXAS), the same enzyme responsible for generating thromboxane A2 (TXA2), catalyzes the isomerization of PGH2 to form 12-HHTrE and malondialdehyde in what is often an equimolar ratio. researchgate.netdokumen.pub
Beyond this primary enzymatic route, evidence also points to the formation of 12-HHTrE through non-enzymatic rearrangement of PGH2. utupub.fi Furthermore, cytochrome P450 enzymes have been shown to contribute to the biosynthesis of 12-HHTrE from PGH2. tandfonline.com This multiplicity of production pathways underscores the compound's widespread presence in biological systems.
Endogenous production of 12-HHTrE has been documented in a range of cell types and tissues. It is notably synthesized by:
Platelets: Human platelets are a primary source of 12-HHTrE, where its production is a key feature of the metabolic cascade initiated during blood coagulation and platelet aggregation. researchgate.netutupub.fi
Macrophages: These immune cells also metabolize PGH2 to produce 12-HHTrE, highlighting its potential role in inflammatory processes. dokumen.pub
Epithelial Cells: The production of 12-HHTrE has been observed in epithelial cells of the small intestine and skin, as well as in keratinocytes, suggesting a role in maintaining barrier function.
Other Tissues and Cells: Research has also identified the synthesis of 12-HHTrE in alveolar macrophages, mammary adenocarcinoma tumor cells, and microsomes isolated from sheep seminal vesicle glands. researchgate.netutupub.fi
The identification of 12-HHTrE as an endogenous agonist for the leukotriene B4 receptor 2 (BLT2) has been a pivotal discovery, revealing its function as a signaling molecule. This interaction has been demonstrated in various cell types, including mast cells, where it induces chemotaxis. dokumen.pub
Comparative Analysis of 12-HHTrE Production Across Species and Tissues
The production of 12-HHTrE, while a common feature in many biological systems, exhibits significant variation across different species and within various tissues of the same organism. This comparative analysis sheds light on the differential regulation and potential species-specific or tissue-specific roles of this bioactive lipid.
Species-Specific Differences:
Initial discoveries of 12-HHTrE production were made in microsomes from sheep seminal vesicle glands and intact human platelets, indicating its presence in different mammalian species from the outset. utupub.fi Subsequent research has expanded this list to include mice and rats . researchgate.netcardiff.ac.uk
One of the most direct comparisons of 12-HHTrE levels between species comes from studies on blood coagulation. During this process, 12-HHTrE concentrations have been measured to reach approximately 300 nM in mouse blood and a higher range of 500–900 nM in human blood . researchgate.net This suggests a potentially more pronounced role for 12-HHTrE in the physiological response to vascular injury in humans compared to mice.
Tissue- and Cell-Specific Production:
Within a single species, the capacity to produce 12-HHTrE is highly dependent on the specific cell type and tissue.
Platelets vs. Other Blood Cells: Human platelets are exceptionally proficient producers of 12-HHTrE. researchgate.netutupub.fi Upon stimulation, they can generate significant quantities of this lipid. In contrast, other blood cells may have a lower capacity for its synthesis, which is primarily tied to the expression of COX enzymes and thromboxane synthase.
Small Intestine: The small intestine of the rat has been identified as a tissue where 12-HHTrE is notably present. dokumen.pub It was in lipid fractions from this tissue that 12-HHTrE was first identified as a natural ligand for the BLT2 receptor, indicating its local importance in intestinal biology. dokumen.pub
Skin: In both mice and humans , the skin is a site of 12-HHTrE production. Here, it is produced by keratinocytes and is involved in processes such as wound healing and maintaining the epithelial barrier.
Aorta: Studies on rat aorta homogenates have also demonstrated the formation of 12-HHTrE from arachidonic acid, suggesting a role in the vasculature beyond platelet aggregation.
The following table provides a summary of the observed presence and, where available, the measured levels of 12-HHTrE in different species and tissues.
| Species | Tissue/Cell Type | Observed Presence/Concentration | Reference(s) |
| Human | Platelets | Primary source of production | researchgate.netutupub.fi |
| Blood (during coagulation) | 500–900 nM | researchgate.net | |
| Macrophages | Present | dokumen.pub | |
| Keratinocytes | Present | ||
| Mammary Adenocarcinoma Cells | Present | researchgate.net | |
| Alveolar Macrophages | Present | researchgate.net | |
| Mouse | Blood (during coagulation) | 300 nM | researchgate.net |
| Platelets | Present | cardiff.ac.uk | |
| Skin | Present | ||
| Small Intestine | Present | ||
| Rat | Small Intestine | Identified as a source of BLT2 ligand | dokumen.pub |
| Aorta | Present | ||
| Sheep | Seminal Vesicle Glands | Identified in microsomal preparations | utupub.fi |
This comparative analysis highlights that while 12-HHTrE is a conserved metabolite, its quantitative production is context-dependent, varying with species, tissue, and physiological state. The differences in production levels likely reflect the specific functional demands for this signaling molecule in different biological settings.
Molecular Mechanisms and Cellular Interactions of 12 Hydroxyheptadeca 8,10 Dienoic Acid
Identification and Characterization as an Endogenous Ligand and Agonist for Leukotriene B2 Receptor (BLT2)
For many years after its discovery in 1973, 12-HHT was regarded as a biologically inactive byproduct of prostaglandin (B15479496) and thromboxane (B8750289) A2 synthesis from arachidonic acid. nih.govwikipedia.org This perception shifted dramatically with the discovery that 12-HHT is a natural, endogenous ligand for the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor. u-tokyo.ac.jpnih.gov BLT2 was initially identified as a low-affinity receptor for leukotriene B4 (LTB4), but research has revealed that 12-HHT is a potent and specific agonist. researchgate.netnih.gov
The identification was achieved through unbiased ligand screening of lipid extracts from rat small intestine, which showed BLT2-specific agonistic activity. nih.govresearchgate.netnih.gov Subsequent analysis using high-performance liquid chromatography and mass spectrometry confirmed this activity was due to 12-HHT. u-tokyo.ac.jpnih.gov Further studies demonstrated that synthetic 12-HHT could activate BLT2 expressed in mammalian cells, triggering downstream signaling events. nih.govu-tokyo.ac.jp
Displacement assays using radiolabeled LTB4 revealed that 12-HHT binds to BLT2 with a higher affinity than LTB4 itself. nih.govu-tokyo.ac.jp The production of 12-HHT is dependent on the cyclooxygenase (COX) pathway, as lipid extracts from COX-1 deficient mice showed significantly reduced ability to activate BLT2. nih.gov This established 12-HHT as a major endogenous ligand for BLT2, particularly in tissues like the intestine. nih.gov This discovery provided a crucial new framework for understanding the biological relevance of this once-overlooked arachidonic acid metabolite. nih.gov
Role in Cellular Signaling Pathways via BLT2 Activation
Activation of the BLT2 receptor by 12-HHT initiates a cascade of cellular responses that play critical roles in various physiological and pathophysiological processes. The 12-HHT/BLT2 signaling axis has been shown to be a key regulator of cell migration, epithelial integrity, and cell proliferation.
Modulation of Cell Migration (e.g., Mast Cells, Keratinocytes)
The 12-HHT/BLT2 axis is a significant driver of cell migration, particularly for immune cells like mast cells and structural cells such as keratinocytes.
Mast Cells: Research has shown that 12-HHT induces the chemotaxis (directed migration) of mast cells. nih.govnih.gov Bone marrow-derived mast cells from wild-type mice migrate towards low concentrations of 12-HHT, a response that is absent in mast cells from BLT2-deficient mice. nih.govu-tokyo.ac.jp This implicates the 12-HHT/BLT2 pathway in the recruitment of mast cells during inflammatory and allergic responses. wikipedia.orgnih.gov
Keratinocytes: In the context of skin, the 12-HHT/BLT2 axis is crucial for wound healing by promoting the migration of keratinocytes to facilitate re-epithelialization. wikipedia.orgnih.govnih.gov In vitro scratch assays demonstrated that 12-HHT enhances the migration of both mouse and human primary keratinocytes, a process dependent on BLT2. nih.govrupress.org This migratory effect is independent of cell proliferation. nih.govrupress.org The mechanism involves the production of tumor necrosis factor α (TNF-α) and matrix metalloproteinases (MMPs), which are essential for tissue remodeling during wound repair. nih.govrupress.org
| Cell Type | Effect of 12-HHT via BLT2 | Research Findings |
| Mast Cells | Induces chemotaxis | Bone marrow-derived mast cells migrate toward 12-HHT in a BLT2-dependent manner. nih.govu-tokyo.ac.jp |
| Keratinocytes | Accelerates migration | Promotes wound closure by stimulating keratinocyte movement, independent of proliferation. nih.govnih.govrupress.org |
Influence on Cell Growth and Paracellular Permeability in Epithelial Cells
Beyond barrier maintenance, 12-HHT also influences the growth and permeability of epithelial cells. Studies using Caco-2 intestinal epithelial cells have shown that 12-HHT stimulates cell growth, suggesting a role in epithelium regeneration and repair processes. nih.govub.edu Furthermore, 12-HHT has been found to improve paracellular permeability, the passage of substances between cells. nih.govub.edu It achieves this by regulating tight junction components, such as myosin light chain phosphorylation. nih.govub.edu This dual action on cell growth and permeability highlights the potential of the 12-HHT/BLT2 axis as a target for therapies aimed at healing wounded or barrier-disrupted intestinal tissues. nih.govub.edu
Interactions with Intracellular Pathways (e.g., p38 MAPK/NF-κB Pathway, MKP-1)
The binding of 12-HHT to the BLT2 receptor initiates downstream intracellular signaling cascades that mediate its diverse cellular effects. Key pathways involved include the p38 mitogen-activated protein kinase (MAPK)/NF-κB pathway and the regulation of MAPK phosphatase-1 (MKP-1).
p38 MAPK/NF-κB Pathway: In intestinal epithelial Caco-2 cells, 12-HHT stimulates cell growth through a signaling axis involving BLT2, p38 MAPK, and Protein Kinase C (PKC). nih.govub.edu The activation of this pathway is also responsible for the improvement in paracellular permeability through the regulation of myosin light chain phosphatase (MYPT1). nih.govub.edu In keratinocytes, the 12-HHT/BLT2 axis stimulates migration by activating NF-κB signaling, which in turn induces the expression of TNF-α and MMP9. nih.govnih.gov
MKP-1 Upregulation: 12-HHT has also been shown to exert anti-inflammatory effects by modulating the p38 MAPK/NF-κB pathway in a different manner. In human keratinocyte (HaCaT) cells, 12-HHT suppresses the synthesis of interleukin-6 (IL-6) induced by UVB radiation. medchemexpress.com It accomplishes this by up-regulating MKP-1, a phosphatase that deactivates p38 MAPK. medchemexpress.com This inhibition of the p38 MAPK/NF-κB pathway leads to the suppression of pro-inflammatory cytokine production. medchemexpress.com
| Pathway | Cell Type | Effect of 12-HHT/BLT2 Activation |
| p38-PKC Axis | Intestinal Epithelial Cells (Caco-2) | Stimulates cell growth and improves paracellular permeability. nih.govub.edu |
| NF-κB Pathway | Keratinocytes | Induces migration via production of TNF-α and MMP9. nih.govnih.gov |
| p38 MAPK/NF-κB via MKP-1 | Keratinocytes (HaCaT) | Suppresses UVB-induced IL-6 synthesis through upregulation of MKP-1. medchemexpress.com |
Biological Significance Beyond Byproduct Status
The identification of 12-HHT as a high-affinity endogenous ligand for the BLT2 receptor has fundamentally changed the understanding of its biological role. nih.govnih.gov For decades, it was considered merely an abundant, yet inert, byproduct of the conversion of prostaglandin H2 to thromboxane A2. nih.govwikipedia.orgnih.gov Current evidence now firmly establishes 12-HHT as a bioactive lipid mediator with specific and significant functions. nih.govnih.gov
Its role in promoting wound healing by accelerating keratinocyte migration, maintaining epithelial barrier integrity in the gut and skin, and modulating inflammatory responses underscores its importance in tissue homeostasis and repair. researchgate.netnih.govnih.govnih.gov The discovery of the 12-HHT/BLT2 signaling axis provides a mechanistic basis for some of the side effects observed with non-steroidal anti-inflammatory drugs (NSAIDs), such as delayed wound healing, which may result from the inhibition of 12-HHT production. nih.govnih.gov This newfound significance positions 12-HHT as a key signaling molecule and the 12-HHT/BLT2 axis as a potential therapeutic target for a range of conditions, including chronic wounds and inflammatory barrier diseases. nih.govnih.gov
Synthetic Methodologies for 12 Hydroxyheptadeca 8,10 Dienoic Acid and Its Analogs
Total Synthesis Approaches
The total synthesis of 12-HHT and its related metabolites, including HHD, has been accomplished through various convergent strategies. rsc.org A common approach involves the synthesis of key fragments which are then coupled to construct the full carbon skeleton. For instance, racemic forms of 12-HHT and HHD have been synthesized, and more recently, asymmetric syntheses have been developed to produce the naturally occurring enantiomers. rsc.org
One prominent strategy involves a convergent synthesis where the molecule is constructed in the final stages by coupling two major fragments: an iodide and a vinylborane (B8500763). rsc.org For example, a C10–C17 iodo alcohol fragment can be coupled with a C1–C9 vinylborane fragment. rsc.org This approach was designed to be efficient and avoid excessive steps after the main coupling reaction. rsc.org The synthesis has been successfully scaled to produce quantities exceeding 100 mg, which is sufficient for extensive biological evaluation. atlasofscience.orgrsc.org The stability of 12-HHT has been noted, with some decomposition observed in halogenated solvents like CH2Cl2 and CHCl3, while ethanol (B145695) was found to be a safe solvent. atlasofscience.org
Stereoselective Synthesis Strategies (e.g., Asymmetric Epoxidation, Suzuki-Miyaura Coupling)
Achieving the correct stereochemistry at the chiral center and for the double bonds is a critical aspect of synthesizing 12-HHT and its analogs. Key stereoselective reactions, such as Sharpless asymmetric epoxidation and Suzuki-Miyaura coupling, are instrumental in this process. atlasofscience.org
Sharpless Asymmetric Epoxidation: This method is used to establish the stereochemistry of the hydroxyl group at the C12 position. The reaction is performed on a racemic allylic alcohol precursor, such as a trimethylsilyl (B98337) (TMS)-substituted allylic alcohol. atlasofscience.org Using a chiral titanium-tartrate catalyst, such as L-(+)-diethyl tartrate (DET) or D-(-)-diethyl tartrate (DET), the epoxidation proceeds with high enantioselectivity. atlasofscience.orgrsc.orgresearchgate.net For example, the Sharpless asymmetric epoxidation of a racemic TMS-substituted allylic alcohol can yield an epoxy alcohol with high enantiomeric excess (e.g., 97% ee) and the remaining unreacted allylic alcohol in its opposite enantiomeric form (e.g., >99% ee). rsc.org The resulting epoxy alcohol is a versatile intermediate that can be converted into the desired iodo alcohol fragment for subsequent coupling reactions. atlasofscience.orgrsc.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form the carbon-carbon bonds that constitute the conjugated diene system of the molecule. atlasofscience.orgwikipedia.orgnumberanalytics.com This reaction is highly effective for constructing conjugated olefins and is compatible with various functional groups, including hydroxyl and ester moieties. atlasofscience.org In the synthesis of 12-HHT and its analogs, the Suzuki-Miyaura reaction is typically used to couple a vinylborane fragment with an iodo alcohol fragment. atlasofscience.orgrsc.org For instance, the natural (S)-configuration of 12-HHT was synthesized by coupling a C10–C17 iodo alcohol with a C1–C9 vinylborane. rsc.org The vinylborane itself is prepared from a corresponding acetylene (B1199291) via hydroboration. atlasofscience.org This coupling method is robust and has been utilized in the synthesis of numerous complex natural products. atlasofscience.org
Table 1: Key Stereoselective Reactions in the Synthesis of 12-HHT
| Reaction | Purpose | Key Reagents | Outcome |
|---|---|---|---|
| Sharpless Asymmetric Epoxidation | Establishes the stereocenter at C12. | Ti(OiPr)4, L-(+)-DIPT, t-BuOOH | Produces enantiomerically enriched epoxy alcohols (e.g., 97% ee) which are precursors to the chiral iodo alcohol fragment. rsc.org |
| Suzuki-Miyaura Coupling | Forms the (8E,10E)-conjugated diene system. | Pd(PPh3)4, aqueous base (e.g., LiOH, NaOH) | Couples the vinylborane and iodo alcohol fragments to form the full carbon skeleton of the target molecule. atlasofscience.orgrsc.org |
Analytical Techniques for the Detection and Structural Elucidation of 12 Hydroxyheptadeca 8,10 Dienoic Acid
Chromatographic Methods for Separation and Quantification (e.g., LC-MS/MS, HPLC)
Chromatography is a fundamental technique for separating 12-HHT from other lipid mediators and complex biological sample components. nih.govjournalagent.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. sigmaaldrich.comchromedia.org For 12-HHT analysis, reverse-phase HPLC is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. The separation allows for the isolation of 12-HHT prior to quantification or further structural analysis.
In some applications, HPLC is coupled with a UV spectrophotometric detector. nih.gov 12-HHT contains a conjugated diene system, which acts as a chromophore, allowing for its detection by UV spectroscopy at a specific wavelength, typically around 235 nm. nih.gov This method can be used to assess cyclooxygenase pathway activity by measuring 12-HHT levels. nih.gov To achieve sensitive and reproducible determination, especially at low concentrations (around 10 pg/ml) in plasma, samples often require purification by HPLC before being analyzed by mass spectrometry. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. jsbms.jp This has become the gold standard for the quantification of eicosanoids, including 12-HHT, in various biological fluids like serum, sputum, and bronchoalveolar lavage fluid (BALF). nih.gov The method is highly sensitive, with limits of quantification often in the low ng/mL to pg/mL range, and it provides a large dynamic range for analysis. nih.govnih.gov
The process involves chromatographic separation, followed by ionization of the analyte (typically using electrospray ionization - ESI in negative mode) and subsequent mass analysis. nih.gov The mass spectrometer isolates the precursor ion of 12-HHT, subjects it to collision-induced dissociation, and then detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for accurate quantification even in complex matrices. researchgate.net For instance, LC-MS/MS has been used to measure 12-HHT and its metabolites, such as 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT, in cell cultures and tissue biopsies. researchgate.netnih.gov
Below is a table summarizing typical parameters for the chromatographic analysis of 12-HHT and related compounds.
| Parameter | HPLC | LC-MS/MS |
| Stationary Phase (Column) | Reverse-phase (e.g., C18) | Reverse-phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Methanol/Water gradients with acid modifier (e.g., acetic acid) | Gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile/methanol (B) nih.gov |
| Detection | UV Spectrophotometry (e.g., 235 nm) nih.gov | Tandem Mass Spectrometry (ESI-negative mode) nih.gov |
| Quantification Limit | Dependent on detector, typically higher than MS | 0.2 to 3 ng/mL for various eicosanoids nih.gov |
| Primary Use | Purification, quantification with UV detection | High-sensitivity quantification, structural confirmation |
Spectrometric Approaches for Structural Characterization (e.g., Mass Spectrometry, UV Spectroscopy)
Spectrometric methods are indispensable for confirming the chemical structure of 12-HHT.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a powerful tool for both qualitative and quantitative analysis. nih.gov When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides definitive structural information. For GC-MS analysis, 12-HHT is often derivatized to increase its volatility, for example, by converting it to a pentafluorobenzyl ester tert-butyldimethylsilyl ether. nih.gov
In tandem mass spectrometry (MS/MS), specific fragmentation patterns of the parent molecule are analyzed. The choice of structure-specific fragment ions allows for the differentiation of isomers. nih.gov For example, while isobaric hydroxyeicosatetraenoic acids (HETEs) may co-elute chromatographically, they can be distinguished by their unique product ions in MS/MS. nih.gov This high specificity is crucial for correctly identifying 12-HHT among other structurally similar lipid mediators.
UV Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze molecules containing chromophores, which are parts of the molecule that absorb light in the UV or visible region. scienceready.com.au The structure of 12-HHT includes a conjugated diene system (two alternating double bonds), which acts as a chromophore. nih.gov The extent of conjugation in a molecule determines the wavelength of maximum absorption (λmax). utoronto.ca Molecules with conjugated systems require less energy for electron excitation, thus absorbing light at longer wavelengths. utoronto.ca For 12-HHT, the conjugated diene system results in a characteristic UV absorption maximum at approximately 235 nm, which is utilized for its detection in HPLC systems equipped with UV detectors. nih.gov
| Technique | Principle | Application for 12-HHT | Key Parameters/Findings |
| Mass Spectrometry (MS/MS) | Measures mass-to-charge ratio of precursor and product ions. | Definitive identification and quantification. Structural confirmation. | Precursor Ion → Product Ions (Specific transitions for MRM) |
| UV Spectroscopy | Measures absorption of UV light by chromophores. | Detection and quantification post-HPLC. | λmax ≈ 235 nm due to the conjugated diene system. nih.gov |
Isotopic Labeling for Metabolic Pathway Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.gov This approach involves replacing one or more atoms in a molecule with their heavy isotope (e.g., replacing ¹H with ²H/deuterium, or ¹²C with ¹³C). nih.gov The key principle is that the isotopically labeled molecule (the tracer) is chemically identical to the natural molecule (the tracee) and is treated the same way by enzymes and transport systems. nih.gov However, its increased mass allows it to be distinguished and tracked by mass spectrometry.
In the context of 12-HHT, isotopic labeling can be used in several ways:
Metabolic Pathway Analysis: By introducing a labeled precursor, such as ¹³C-arachidonic acid, researchers can follow the appearance of the label in 12-HHT and its metabolites (e.g., 12-oxo-HHT). This allows for the mapping of biosynthetic and degradation pathways and the determination of metabolic fluxes.
Quantitative Analysis: A known amount of an isotopically labeled version of 12-HHT, such as deuterated 12-HHT, can be added to a biological sample at the beginning of the extraction process. nih.gov This "internal standard" experiences the same processing and potential loss as the endogenous 12-HHT. By measuring the ratio of the endogenous analyte to the labeled internal standard using mass spectrometry, a highly accurate and precise quantification can be achieved, correcting for variations in sample recovery. nih.gov This tracer dilution method is widely used in quantitative LC-MS/MS assays. nih.gov
The use of stable, non-radioactive isotopes makes this a safe and effective method for in vivo studies in humans. nih.gov
Future Research Directions and Unresolved Questions
Elucidation of Additional Biosynthetic and Metabolic Enzymes
The biosynthesis of 12-HHT is primarily understood to occur via the cyclooxygenase (COX) pathway, where arachidonic acid is converted to prostaglandin (B15479496) H2 (PGH2), which is then acted upon by thromboxane (B8750289) A synthase (TXAS) to yield 12-HHT and thromboxane A2. nih.govnih.gov However, compelling evidence suggests the existence of a TXAS-independent pathway for 12-HHT production. nih.gov Studies have shown that even with the inhibition or in the absence of TXAS, significant amounts of 12-HHT can still be produced. nih.gov This points towards the involvement of other, yet to be fully characterized, enzymes. One potential candidate is the cytochrome P450 family of enzymes, which has been suggested to contribute to 12-HHT biosynthesis. nih.gov Further research is required to identify the specific cytochrome P450 isoforms involved and to understand the regulation and significance of this alternative pathway in various physiological and pathological contexts.
On the metabolic front, the primary degradation pathway for 12-HHT involves its conversion to 12-keto-heptadecatrienoic acid (12-KHT) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of 12-KHT to 10,11-dihydro-12-KHT (10,11dh-12-KHT) by prostaglandin reductase 1 (PTGR1). oup.comresearchgate.netnih.gov While these key metabolic enzymes have been identified, the broader metabolic fate of 12-HHT and its metabolites is not fully understood. Investigating other potential metabolic enzymes and pathways will provide a more complete picture of 12-HHT's lifecycle and its biological activity regulation.
Discovery of Novel Receptor Interactions Beyond BLT2
A pivotal breakthrough in 12-HHT research was the identification of the leukotriene B4 receptor 2 (BLT2) as its high-affinity receptor. nih.gov This discovery transformed the understanding of 12-HHT from a mere byproduct to a bioactive lipid mediator. nih.govd-nb.info The 12-HHT/BLT2 signaling axis has since been implicated in a variety of cellular processes. d-nb.infonih.gov
However, the possibility of other receptors for 12-HHT remains an open and intriguing question. While BLT2 is a low-affinity receptor for leukotriene B4 (LTB4), it binds to 12-HHT with a significantly higher affinity. nih.gov The promiscuity of some lipid mediator receptors raises the possibility that 12-HHT could interact with other, as-yet-unidentified receptors, potentially mediating distinct biological effects. For instance, the G protein-coupled receptor GPR31 is a high-affinity receptor for the related arachidonic acid metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE). wikipedia.org Future research should focus on screening for novel 12-HHT receptors to broaden our understanding of its signaling network and potential therapeutic targets.
Investigation of Biological Roles in Diverse Non-Human Organisms and Cellular Models
Current research on the biological functions of 12-HHT has largely been conducted in mammalian models, particularly mice, and in various human and mouse cell lines. These studies have established crucial roles for the 12-HHT/BLT2 axis in several key physiological and pathological processes.
In murine models, the 12-HHT/BLT2 pathway has been shown to be critical for skin and corneal wound healing by promoting the migration of keratinocytes. nih.govresearchgate.net Furthermore, BLT2-deficient mice exhibit increased susceptibility to inflammatory conditions such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and lung damage, highlighting the protective role of this signaling axis in maintaining epithelial barrier function. d-nb.infonih.gov
At the cellular level, 12-HHT has been demonstrated to induce chemotaxis in mast cells, suggesting a role in allergic inflammation. nih.govnih.gov In keratinocytes, it stimulates the production of tumor necrosis factor-alpha and matrix metalloproteinases, which are essential for cell migration during wound repair. wikipedia.org The 12-HHT/BLT2 axis has also been implicated in the proliferation and survival of pancreatic cancer cells. nih.gov
Despite these significant findings, there is a vast scope for investigating the roles of 12-HHT in a wider range of non-human organisms and cellular models. Exploring its functions in different animal species could reveal conserved or divergent roles of this lipid mediator. Additionally, studying its effects in a broader array of cell types will undoubtedly uncover novel biological activities and further delineate its importance in health and disease.
Development of Advanced Analytical and Synthetic Methodologies
The study of lipid mediators like 12-HHT is intrinsically linked to the availability of advanced analytical and synthetic tools. Significant progress has been made in the chemical synthesis of 12-HHT and its analogues, employing techniques such as the Suzuki-Miyaura coupling and Sharpless asymmetric epoxidation. atlasofscience.orgresearchgate.net These synthetic advancements have been crucial for producing the quantities of 12-HHT necessary for biological studies. atlasofscience.org
For the detection and quantification of 12-HHT in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice. nih.gov This highly sensitive and specific technique has enabled researchers to measure the levels of 12-HHT and its metabolites in various tissues and cells. nih.govoup.com
Future research in this area should focus on developing even more sensitive and high-throughput analytical methods to facilitate the detailed spatial and temporal mapping of 12-HHT in complex biological systems. Furthermore, the development of novel synthetic strategies will be essential for creating a wider range of 12-HHT analogues and probes. These tools will be invaluable for dissecting the structure-activity relationships of 12-HHT with its receptors and for developing potent and selective agonists and antagonists to modulate its activity for therapeutic purposes.
Q & A
Q. How can 12-Hydroxyheptadeca-8,10-dienoic acid be isolated from biological matrices?
- Methodological Answer : Total lipid extraction from biological tissues can be performed using the Bligh and Dyer method, which homogenizes wet tissue with chloroform-methanol (2:1 v/v) to form a miscible system. The lipid layer is separated via dilution with chloroform and water, yielding a purified extract . Further purification of this compound may require column chromatography or HPLC, guided by structural analogs like hydroxylated fatty acids isolated via similar protocols .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation. For example, - and -NMR can resolve double-bond geometry and hydroxylation patterns, while High-Resolution MS (HR-MS) confirms molecular formulae. Complementary techniques like High-Performance Thin-Layer Chromatography (HPTLC) or HPLC/UV-ESI-MS can validate purity and quantify isomers .
Q. How can researchers quantify this compound in complex mixtures?
- Methodological Answer : Quantitative analysis often employs derivatization (e.g., methyl ester formation) followed by Gas Chromatography-Flame Ionization Detection (GC-FID) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Calibration curves using synthetic standards are essential for accuracy. Internal standards (e.g., deuterated analogs) mitigate matrix effects .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported bioactivity data for hydroxylated fatty acids?
- Methodological Answer : Contradictions in bioactivity may arise from isomer variability, purity issues, or cell-line-specific responses. To resolve this:
- Validate compound identity via orthogonal techniques (e.g., NMR + MS + chiral chromatography) .
- Replicate assays across multiple cell lines (e.g., MTT assays for anti-proliferative activity) with rigorous controls .
- Perform dose-response curves and statistical analyses (e.g., ANOVA) to confirm reproducibility .
Q. How can researchers design synthetic pathways for this compound analogs?
- Methodological Answer : Retrosynthetic analysis of the conjugated diene and hydroxyl groups suggests:
- Enzymatic hydroxylation : Use lipoxygenases or cytochrome P450 enzymes to hydroxylate heptadecadienoic acid precursors .
- Chemical synthesis : Employ Wittig or Heck reactions to install double bonds, followed by stereoselective hydroxylation (e.g., Sharpless dihydroxylation) .
- Monitor reaction progress with thin-layer chromatography (TLC) and optimize yields via Design of Experiments (DoE) .
Q. What methodologies assess the stability of this compound under experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal degradation : Incubate the compound at 4°C, 25°C, and 37°C for 1–7 days, analyzing degradation products via LC-MS .
- Oxidative stress testing : Expose to or reactive oxygen species (ROS) and quantify peroxidation byproducts (e.g., malondialdehyde) .
- Light sensitivity : Store samples in amber vials vs. clear glass, monitoring UV-vis spectral changes .
Q. How can researchers evaluate the biological activity of this compound in inflammatory models?
- Methodological Answer :
- In vitro : Use RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA after LPS stimulation .
- In vivo : Administer the compound in murine models of inflammation (e.g., carrageenan-induced paw edema), assessing edema reduction and histopathology .
- Mechanistic studies : Perform Western blotting or qPCR to analyze NF-κB or COX-2 pathway modulation .
Methodological Design and Validation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- Fit dose-response data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
- Calculate values with 95% confidence intervals via software like GraphPad Prism.
- Use multivariate analysis (e.g., PCA) to identify confounding variables in biological replicates .
Q. How should researchers optimize extraction protocols for hydroxylated fatty acids in lipidomic studies?
- Methodological Answer :
- Compare solvent systems (e.g., chloroform-methanol vs. methyl-tert-butyl ether) for lipid recovery .
- Add antioxidants (e.g., BHT) to prevent oxidation during extraction.
- Validate protocols using spike-and-recovery experiments with deuterated internal standards .
Data Interpretation and Reporting
Q. What criteria distinguish artifact peaks from genuine hydroxylated fatty acids in chromatograms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
